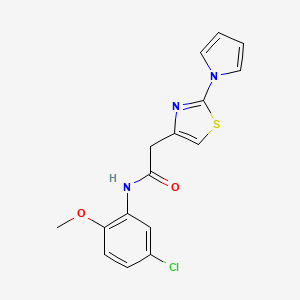

![molecular formula C21H22N2O3S2 B2921782 N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide CAS No. 923373-47-1](/img/structure/B2921782.png)

N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[b]thiophene is a heterocyclic compound . It’s a bicyclic molecule with a fused five-membered and six-membered ring, where the five-membered ring contains a sulfur atom . This structure is a common motif in pharmaceuticals and biologically active molecules .

Synthesis Analysis

Benzo[b]thiophenes can be synthesized through various methods. One such method involves a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This reaction has been used to synthesize a series of 2-substituted benzo[b]thiophenes .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be determined using techniques like X-ray crystallography . The crystal structure provides information about the atomic coordinates, bond lengths, and angles, which can be used to understand the molecule’s geometry .Chemical Reactions Analysis

Benzo[b]thiophene compounds can undergo various chemical reactions. For instance, they can participate in coupling cyclization reactions . They can also react with aryne intermediates to form new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can vary widely depending on their specific structures. These properties can be analyzed using techniques like NMR spectroscopy .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

In heterocyclic synthesis, compounds related to N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide demonstrate potential. Benzo[b]thiophen derivatives have been synthesized for various applications, including the formation of pyrazoles, isoxazoles, pyrimidines, triazines, pyrazolopyridines, and pyrazolopyrimidines, showcasing their versatility in organic synthesis (Mohareb et al., 2004).

Novel Drug Discovery

Research into N-(benzo[b]thiophen derivatives has led to the discovery of new drugs. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an orally active histone deacetylase inhibitor showing promise as an anticancer drug (Zhou et al., 2008).

Chemoselective Synthesis

N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide and its derivatives are used in chemoselective synthesis. These compounds, such as N-(2-hydroxyphenyl)benzamides, demonstrate chemoselective N-benzoylation, indicating their utility in the synthesis of biologically relevant compounds (Singh et al., 2017).

Pharmacological Applications

Thiophene derivatives synthesized from similar compounds have shown various pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects. This indicates the potential of N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide in developing new therapeutic agents (Amr et al., 2010).

Antimicrobial Properties

Derivatives of N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide have been explored for antimicrobial properties. N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, synthesized from similar compounds, demonstrated potent antimicrobial activities against various bacterial and fungal strains, highlighting their potential in antimicrobial therapy (Bikobo et al., 2017).

Mecanismo De Acción

Target of Action

Benzothiophene derivatives have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . They are known as strong inhibitors of lipid peroxidation, potassium channel openers, topoisomerase inhibitors, and L1210 cell selectors .

Mode of Action

Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions

Biochemical Pathways

Benzothiophene derivatives have been used in various biological and pharmacological applications, suggesting that they may affect multiple biochemical pathways .

Result of Action

aureus and potential as antifungal agents . Some benzothiophene derivatives also showed high antioxidant capacities .

Safety and Hazards

Safety data sheets provide information about the hazards of chemical compounds. For example, 1-(Benzo[b]thiophen-5-yl)-2-bromoethan-1-one is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

The synthesis and study of benzo[b]thiophene derivatives is an active area of research due to their wide range of applications in pharmaceuticals and materials science . Future work could involve developing new synthetic methods, studying their biological activities, and exploring their use in new applications.

Propiedades

IUPAC Name |

N-(1-benzothiophen-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-15-2-5-19(6-3-15)28(25,26)23-11-8-16(9-12-23)21(24)22-18-4-7-20-17(14-18)10-13-27-20/h2-7,10,13-14,16H,8-9,11-12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBJZLSOZLOPMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

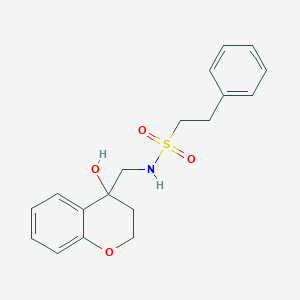

![6-(2-Ethenylsulfonylethyl)-2,3,4,5a,7,8,9,9a-octahydropyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2921700.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide](/img/structure/B2921705.png)

![N-[1-(hydroxymethyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B2921706.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2921707.png)

![1-(7-Methoxy-1-benzofuran-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2921710.png)

![N-[5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2921715.png)

![[5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2921718.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-fluorophenyl)carbamate](/img/structure/B2921719.png)

![1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B2921720.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea](/img/structure/B2921721.png)

![(E)-4-(Dimethylamino)-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]but-2-enamide](/img/structure/B2921722.png)